molecular formula C22H22N2O5 B11075370 ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Cat. No.: B11075370
M. Wt: 394.4 g/mol
InChI Key: NMJVFPFVCWHUNZ-UHFFFAOYSA-N
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Description

ETHYL 4-{3-[(4-METHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoate ester, and a methoxyphenethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-[(4-METHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process and ensure consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-[(4-METHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

ETHYL 4-{3-[(4-METHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{3-[(4-METHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

ETHYL 4-{3-[(4-METHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can result in different chemical properties and applications.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 4-[3-[2-(4-methoxyphenyl)ethylamino]-2,5-dioxopyrrol-1-yl]benzoate

InChI

InChI=1S/C22H22N2O5/c1-3-29-22(27)16-6-8-17(9-7-16)24-20(25)14-19(21(24)26)23-13-12-15-4-10-18(28-2)11-5-15/h4-11,14,23H,3,12-13H2,1-2H3

InChI Key

NMJVFPFVCWHUNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

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